molecular formula C21H21Cl2N3O3S2 B2629150 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 851080-33-6

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2629150
CAS No.: 851080-33-6
M. Wt: 498.44
InChI Key: OCBHGZLQIXPLPT-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound is expertly designed as an N-acylbenzenesulfonamide , a structural class known to exhibit potent biological activity. Its structure integrates a 4,5-dichlorobenzothiazole moiety, a privileged heterocyclic scaffold in drug discovery, linked via an amide bond to a benzenesulfonamide bearing a 3,5-dimethylpiperidine substituent. This specific molecular architecture suggests potential as a core structure for developing novel anticancer agents. Research into analogous compounds has demonstrated that such N-acylbenzenesulfonamides can function as promising antiproliferative agents with broad-spectrum activity across various cancer cell lines . One closely related lead compound, bearing an N-(thien-2-ylcarbonyl) group, exhibited remarkable in vitro activity with GI50 values in the low micromolar range (2.02–7.82 µM) against a panel of 50 human cancer cell lines, showing particular subpanel sensitivity toward renal, central nervous system (CNS), and breast cancers . The presence of the sulfonamide group further expands the potential research applications, as this functionality is often associated with the inhibition of cancer-associated enzymes, such as carbonic anhydrase isozymes hCAIX and hCAXII . The compound is provided for research purposes to further investigate its mechanism of action, perform structure-activity relationship (SAR) studies, and evaluate its efficacy and selectivity in various biological models.

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3S2/c1-12-9-13(2)11-26(10-12)31(28,29)15-5-3-14(4-6-15)20(27)25-21-24-19-17(30-21)8-7-16(22)18(19)23/h3-8,12-13H,9-11H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBHGZLQIXPLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 4,5-dichloro-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole intermediate with 3,5-dimethylpiperidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazole Derivatives

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
  • Structure : Shares the dichlorobenzothiazole core but replaces the sulfonyl-piperidine group with 3,5-dimethoxy substituents on the benzamide ring.
  • Properties : Reported to have the highest molecular weight among compounds isolated from P. guineense, though the exact value is unspecified. It also exhibited distinct chromatographic behavior with a high retention time .
BA98629: N-(2-benzoyl-4-chlorophenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
  • Structure : Retains the 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide moiety but replaces the benzothiazole with a 2-benzoyl-4-chlorophenyl group.
  • Properties : Molecular weight = 511.03 g/mol; molecular formula = C₂₇H₂₇ClN₂O₄S .
  • Comparison : The absence of the benzothiazole ring may reduce π-π stacking interactions critical for binding to certain biological targets. The chlorophenyl group could introduce steric effects or alter electronic properties.
BA98639: Ethyl 4-{4-[(6-acetamido-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
  • Structure : Features a piperazine carboxylate linked via sulfonyl to a benzamide-benzothiazole hybrid.
  • Properties : Molecular weight = 531.60 g/mol; molecular formula = C₂₃H₂₅N₅O₆S₂ .
  • Comparison : The acetamido-benzothiazole and piperazine carboxylate groups may enhance solubility compared to the target compound’s dimethylpiperidine-sulfonyl group. This could influence pharmacokinetics or metabolic stability.

Structural and Functional Implications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide (Target) Benzothiazole + benzamide 4-sulfonyl-3,5-dimethylpiperidine Not reported Hypothesized high bioactivity
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Benzothiazole + benzamide 3,5-dimethoxy High (exact value N/A) High retention time
BA98629 Benzamide 2-benzoyl-4-chlorophenyl + sulfonyl-piperidine 511.03 Steric bulk from benzoyl group
BA98639 Benzothiazole + benzamide Piperazine carboxylate + acetamido-benzothiazole 531.60 Enhanced solubility

Key Observations

Substituent Effects on Molecular Weight :

  • Sulfonyl-piperidine derivatives (e.g., BA98629) exhibit moderate molecular weights (~500–530 g/mol), while methoxy-substituted analogs may have higher values .
  • The target compound’s molecular weight is likely comparable to BA98629, given structural similarities.

Chromatographic Behavior :

  • Methoxy-substituted benzothiazoles (e.g., the analog in P. guineense) show prolonged retention times, suggesting stronger interactions with hydrophobic stationary phases .

Bioactivity Hypotheses :

  • The dichlorobenzothiazole core in the target compound may confer antimicrobial or anticancer properties, as seen in other benzothiazole derivatives. However, the sulfonyl-piperidine group’s role in modulating selectivity or potency remains speculative without experimental data.

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18Cl2N2O2SC_{15}H_{18}Cl_2N_2O_2S. The compound features a benzothiazole moiety and a piperidine sulfonamide group, which contribute to its pharmacological properties.

Property Value
Molecular Weight365.29 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dichloro-1,3-benzothiazole with 4-(3,5-dimethylpiperidin-1-sulfonyl)aniline. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Characterization of the synthesized compound is performed using techniques such as NMR and mass spectrometry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest through the inhibition of key signaling pathways like AKT and ERK .

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess notable antimicrobial properties:

  • Antibacterial Activity : The compound has been tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Results indicate moderate to high activity with Minimum Inhibitory Concentrations (MICs) ranging from 6.12 µM to 25 µM .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects:

  • Studies involving murine macrophage cell lines have shown that treatment with benzothiazole derivatives can significantly reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies

Several case studies have explored the biological activity of benzothiazole derivatives similar to this compound:

  • Study on Anticancer Efficacy : A study demonstrated that a related compound inhibited cell proliferation in A431 and A549 cells by inducing apoptosis at concentrations as low as 1 µM .
  • Antimicrobial Testing : Another study evaluated various benzothiazole derivatives for their antimicrobial efficacy against S. aureus and E. coli, showing promising results that position these compounds as potential candidates for antibiotic development .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis typically involves sequential coupling of the benzothiazole and sulfonamide moieties. Key steps include:

  • Amide bond formation : Reacting 4,5-dichloro-1,3-benzothiazol-2-amine with 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride in anhydrous pyridine under reflux (12–24 hours) .
  • Solvent optimization : Dimethylformamide (DMF) or dichloromethane (DCM) is preferred for solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol yields >90% purity .
    Critical conditions : Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonamide intermediates. Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .

Basic: Which spectroscopic techniques confirm structure and purity?

Methodological Answer:

  • 1H/13C NMR : Key signals include:
    • Benzothiazole C2-H: δ 8.2–8.5 ppm (singlet).
    • Piperidinyl sulfonamide: δ 3.1–3.4 ppm (multiplet for CH₂ groups) .
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .
  • Mass spectrometry : ESI-MS shows [M+H]+ at m/z 527.2 (calculated for C₂₁H₂₂Cl₂N₄O₃S₂) .

Advanced: How to design experiments evaluating inhibitory activity?

Methodological Answer:

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, PFOR enzyme) based on structural analogs .
  • In vitro assays :
    • Enzyme inhibition: Measure IC₅₀ via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl acetate hydrolysis for esterases) .
    • Cell-based assays: Use cancer cell lines (e.g., MCF-7) with ATP-based viability assays (72-hour exposure, EC₅₀ calculation) .
  • Dose-response curves : Fit data to a four-parameter logistic model using software like GraphPad Prism .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

  • Cross-validation : Compare NMR data with X-ray crystallography (e.g., hydrogen bonding patterns in crystal structures ).
  • Dynamic effects : Account for solvent polarity-induced shifts in NMR (e.g., DMSO-d₆ vs. CDCl₃) .
  • Impurity analysis : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or chlorination) .

Basic: Key functional groups influencing reactivity and bioactivity?

Methodological Answer:

  • Benzothiazole core : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Dichloro substituents : Increase lipophilicity (logP ~3.5) and membrane permeability .
  • Sulfonamide group : Acts as a hydrogen-bond acceptor, critical for target binding (e.g., PFOR enzyme inhibition ).

Advanced: Integrating computational chemistry for derivative design?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., PFOR; PDB ID 1NPZ) .
  • QSAR modeling : Correlate substituent electronegativity (Cl, CH₃) with bioactivity using partial least squares regression .
  • ADMET prediction : SwissADME assesses bioavailability (%ABS >70) and CYP450 inhibition risks .

Basic: Effective purification methods post-synthesis?

Methodological Answer:

  • Recrystallization : Dissolve crude product in hot methanol (60°C), cool to 4°C for crystal growth (yield ~65%) .
  • Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane → EtOAc) to separate sulfonamide byproducts .

Advanced: Assessing stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; monitor via HPLC .
  • Light stability : Store in amber vials under UV light (λ = 254 nm) for 48 hours; quantify degradation products .

Advanced: Optimizing reaction yields during scale-up?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature (50–100°C), solvent volume (5–10 eq.), and catalyst (e.g., DMAP) to identify optimal conditions .
  • Continuous flow synthesis : Reduces side reactions in amide coupling steps (residence time <30 minutes) .

Basic: Pharmacological applications of benzothiazole-sulfonamide hybrids?

Methodological Answer:

  • Antimicrobial activity : MIC values <10 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer potential : EC₅₀ ~15 µM in leukemia cell lines (e.g., K562) via apoptosis induction .

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